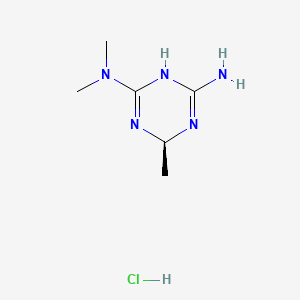

Imeglimin hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHLCYMTNMEXKZ-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1N=C(NC(=N1)N(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650481-44-8 |

Source

|

| Record name | Imeglimin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMEGLIMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Imeglimin Hydrochloride's Mechanism of Action on Mitochondrial Bioenergetics: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the "glimin" class, with a unique mechanism of action that directly targets mitochondrial bioenergetics. This technical guide provides an in-depth exploration of how imeglimin modulates mitochondrial function to achieve its glucose-lowering effects. The core mechanism involves a dual action: improving pancreatic β-cell function and enhancing insulin sensitivity in the liver and skeletal muscle[1][2]. At a molecular level, imeglimin corrects mitochondrial dysfunction, a key pathological feature of type 2 diabetes[2][3]. It achieves this by partially inhibiting mitochondrial Complex I, restoring deficient Complex III activity, reducing the production of reactive oxygen species (ROS), preventing mitochondrial-mediated cell death, and increasing nicotinamide adenine dinucleotide (NAD+) biosynthesis[1][4][5][6]. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and provides visual representations of the underlying pathways to offer a comprehensive resource for the scientific community.

Introduction: Mitochondrial Dysfunction in Type 2 Diabetes

Mitochondria are central to cellular energy metabolism, and their dysfunction is a prominent feature in the pathogenesis of type 2 diabetes (T2D), contributing to reduced β-cell mass and systemic insulin resistance[3][7]. In a diabetic state, nutrient overload leads to an excess supply of substrates to the mitochondrial electron transport chain (ETC), resulting in elevated production of reactive oxygen species (ROS) and impaired ATP synthesis. This oxidative stress damages cellular components, including mitochondria themselves, leading to β-cell apoptosis and impaired insulin signaling in peripheral tissues[6][8]. Imeglimin targets this root cause by directly modulating mitochondrial activity, thereby improving cellular energy metabolism and protecting against cell death[1][9].

Core Mechanism of Action on Mitochondrial Bioenergetics

Imeglimin's therapeutic effects stem from its ability to rebalance mitochondrial function through several interconnected mechanisms.

Modulation of the Electron Transport Chain (ETC)

Imeglimin uniquely modulates the activity of the mitochondrial ETC to restore a more balanced respiratory state.

-

Partial and Competitive Inhibition of Complex I: Imeglimin acts as a mild, competitive inhibitor of Complex I[10][11]. Unlike the uncompetitive inhibition caused by metformin, imeglimin decreases the affinity of NADH for the respiratory chain without affecting its maximal velocity (Vmax)[10][11]. This kinetic constraint is sufficient to reduce gluconeogenesis in hepatocytes but does not impair the overall maximal respiratory capacity of the cell[10][11].

-

Restoration of Complex III Activity: In states of mitochondrial dysfunction, such as those induced by high-fat diets, Complex III activity is often impaired. Imeglimin has been shown to restore deficient Complex III activity, which helps to improve the efficiency of the ETC[1][5].

-

Redirection of Substrate Flux: By mildly inhibiting Complex I, imeglimin redirects substrate flow towards Complex II[3][5]. This rebalancing favors the oxidation of substrates like succinate and fatty acids, which can improve hepatic lipid metabolism and reduce steatosis[5][6].

Reduction of Reactive Oxygen Species (ROS) Production

A key consequence of imeglimin's action on the ETC is a significant reduction in mitochondrial ROS production[1][5][6]. In diabetic states, an over-reduced ETC can lead to the reverse flow of electrons at Complex I, a major source of superoxide production. Imeglimin's partial inhibition of Complex I helps to prevent this reverse electron transport, thereby decreasing oxidative stress[1][6]. This reduction in ROS protects cells, particularly pancreatic β-cells and endothelial cells, from oxidative damage and apoptosis[3][12].

Impact on ATP Synthesis and Cellular Energy

Imeglimin's effect on ATP synthesis is tissue-specific and context-dependent.

-

In pancreatic islets from diabetic rodent models, imeglimin enhances glucose-stimulated ATP generation, which is a critical step in triggering glucose-stimulated insulin secretion (GSIS)[1][2][4].

-

Conversely, in hepatocytes, imeglimin can lead to a decrease in the ATP/ADP ratio, similar to metformin[10][11]. This reduction in cellular energy status is linked to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of energy-consuming processes like gluconeogenesis[7][13].

Enhancement of NAD+ Metabolism

Imeglimin has been shown to increase the cellular pool of nicotinamide adenine dinucleotide (NAD+) in pancreatic islets[1][2][14]. It achieves this by increasing the expression and activity of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway[1][15]. This leads to a significant increase in the NAD+/NADH ratio[1]. NAD+ is not only a crucial cofactor for mitochondrial respiration but its metabolites, such as cyclic ADP-ribose (cADPR), act as second messengers that mobilize intracellular calcium, further amplifying insulin secretion[1][2][16].

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)

Imeglimin prevents the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane[1][4][9]. The pathological opening of the mPTP leads to the collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and the release of pro-apoptotic factors like cytochrome c[6][17]. By inhibiting mPTP opening, imeglimin protects against cell death in various cell types, including pancreatic β-cells and endothelial cells, thereby preserving β-cell mass and vascular function[3][6][8][9].

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on imeglimin.

Table 1: Effects on Pancreatic β-Cell Function and Insulin Secretion (Clinical Data)

| Parameter | Effect of Imeglimin | p-value | Reference |

|---|---|---|---|

| Insulin Secretory Response (iAUC0-45) | +112% vs. placebo | 0.035 | [18] |

| First-Phase Insulin Secretion Rate | +110% vs. placebo | 0.034 | [18] |

| Second-Phase Insulin Secretion Rate | +29% vs. placebo | 0.031 | [18] |

| β-Cell Glucose Sensitivity | +36% vs. placebo | 0.034 |[18][19] |

Table 2: Effects on Glycemic Control and Endothelial Function (Clinical Data)

| Parameter | Change with Imeglimin | p-value | Reference |

|---|---|---|---|

| HbA1c (Monotherapy) | -0.5% to -1.0% | - | [9] |

| HbA1c (3 months) | 7.2% → 6.9% | 0.007 | [20][21] |

| Fasting Plasma Glucose (3 months) | 138 → 128 mg/dL | 0.020 | [20][21] |

| 2h Postprandial Glucose (3 months) | 251 → 215 mg/dL | 0.035 | [20][21] |

| 2h Postprandial Flow-Mediated Dilation | 2.3% → 2.9% | 0.013 |[20][21] |

Table 3: Effects on Mitochondrial and Cellular Parameters (Preclinical Data)

| Parameter | Model System | Effect of Imeglimin | Reference |

|---|---|---|---|

| NAD+/NADH Ratio | Diabetic GK Rat Islets | +30-31% | [1] |

| Circulating cell-free mtDNA | T2D Patients (+ Other OHAs) | -18.5 copies/μL | [22] |

| ATP/ADP Ratio | Primary Rat Hepatocytes | Dose-dependent decrease | [10][11] |

| H2O2 Production (ROS) | Liver Mitochondria (HFHSD mice) | Substantial decrease |[1] |

Detailed Experimental Protocols

This section details the methodologies for key experiments used to elucidate imeglimin's mechanism of action.

Isolation of Mitochondria

-

Objective: To obtain a pure and functional mitochondrial fraction from tissues (e.g., liver, muscle) or cultured cells for in vitro assays[23].

-

Protocol:

-

Tissue Homogenization: Freshly excised tissue is minced on ice and gently homogenized in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA) using a Dounce or Potter-Elvehjem homogenizer.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 750 x g for 5-10 min) pellets nuclei and unbroken cells[24].

-

Mitochondrial Pelleting: The resulting supernatant is centrifuged at a higher speed (e.g., 8,000-10,000 x g for 15-20 min) to pellet the mitochondria[24].

-

Washing: The mitochondrial pellet is gently resuspended in isolation buffer and centrifuged again to wash and further purify the fraction.

-

Final Resuspension: The final pellet is resuspended in a minimal volume of a suitable assay buffer, and protein concentration is determined using a method like the Bradford assay[24].

-

Measurement of Mitochondrial Respiration (Oxygen Consumption)

-

Objective: To assess the function of the ETC complexes and overall oxidative capacity.

-

Instrumentation: High-resolution respirometry (e.g., Oroboros Oxygraph-2k) or an extracellular flux analyzer (e.g., Agilent Seahorse XF)[13][25].

-

Protocol (High-Resolution Respirometry):

-

Chamber Preparation: The instrument chambers are calibrated and filled with a respiration medium (e.g., MiR05) maintained at 37°C.

-

Mitochondrial Addition: A known amount of isolated mitochondria is added to the chamber.

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A sequential titration of various substrates and inhibitors is performed to probe different respiratory states and complexes.

-

Complex I: Addition of malate, pyruvate, and glutamate, followed by ADP to measure coupled respiration (State 3).

-

Complex II: Addition of rotenone (to inhibit Complex I) followed by succinate to measure Complex II-linked respiration.

-

Maximal Respiration: Titration of a chemical uncoupler (e.g., FCCP) to measure the maximum capacity of the ETC.

-

Inhibition: Addition of antimycin A (to inhibit Complex III) or oligomycin (to inhibit ATP synthase) to measure residual oxygen consumption and assess coupling[25][26].

-

-

Data Analysis: Oxygen consumption rates (OCR) are calculated from the slope of the oxygen concentration trace over time.

-

Measurement of ATP Synthesis Rate

-

Objective: To directly quantify the rate of mitochondrial ATP production[23].

-

Methodology: Bioluminescence assay based on the ATP-dependent luciferin/luciferase reaction[24][26][27].

-

Protocol:

-

Reaction Mixture: A reaction buffer containing the luciferase enzyme, its substrate luciferin, and necessary cofactors is prepared in a luminometer-compatible plate or cuvette[24][26].

-

Mitochondrial Energization: Isolated mitochondria are added to the reaction mixture along with respiratory substrates (e.g., succinate + rotenone).

-

Initiation of Synthesis: The reaction is initiated by adding a known concentration of ADP.

-

Luminescence Detection: The light output (bioluminescence) is measured kinetically over several minutes using a luminometer. The signal is directly proportional to the concentration of ATP being produced[23][25].

-

Calibration: An ATP standard curve is generated to convert the relative light units (RLU) to absolute ATP concentrations[24].

-

Validation: The assay is validated by demonstrating inhibition of ATP synthesis upon addition of oligomycin, an ATP synthase inhibitor[24].

-

Measurement of Reactive Oxygen Species (ROS) Production

-

Objective: To quantify the rate of mitochondrial ROS (specifically hydrogen peroxide, H2O2) emission.

-

Methodology: Fluorometric assay using a ROS-sensitive probe.

-

Protocol:

-

Assay Buffer: A respiration buffer is supplemented with a fluorescent probe (e.g., Amplex Red), which reacts with H2O2 in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin.

-

Mitochondrial Incubation: Isolated mitochondria are incubated in the assay buffer with specific substrates to stimulate ROS production (e.g., succinate to induce reverse electron transport at Complex I).

-

Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer.

-

Calibration: A standard curve is created using known concentrations of H2O2 to quantify the rate of ROS production.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key mechanisms and workflows described.

Caption: Imeglimin's modulation of the mitochondrial electron transport chain.

Caption: Logical relationship between mitochondrial effects and physiological outcomes.

Caption: A typical experimental workflow for measuring mitochondrial ATP synthesis.

Conclusion and Future Directions

Imeglimin hydrochloride represents a novel therapeutic approach for type 2 diabetes by directly targeting and correcting the underlying mitochondrial dysfunction that drives the disease's pathophysiology. Its unique mechanism—rebalancing the electron transport chain, reducing oxidative stress, enhancing NAD+ metabolism, and preventing mitochondrial-mediated cell death—differentiates it from all other classes of antidiabetic agents[1][28]. This multifaceted action on mitochondrial bioenergetics translates into improved β-cell function and enhanced insulin sensitivity, addressing two of the core defects in type 2 diabetes[2].

Future research should continue to explore the tissue-specific effects of imeglimin on mitochondrial bioenergetics and investigate its potential long-term benefits on diabetic complications, such as nephropathy, neuropathy, and cardiovascular disease, which are also strongly linked to mitochondrial health[3][6][20]. The comprehensive understanding of its molecular interactions will be crucial for optimizing its therapeutic use and identifying new applications.

References

- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diabetesjournals.org [diabetesjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Imeglimin prevents human endothelial cell death by inhibiting mitochondrial permeability transition without inhibiting mitochondrial respiration [hero.epa.gov]

- 18. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Imeglimin-based therapies improve glycemic control and reduce mitochondrial stress in type 2 diabetes: a prospective cohort study [frontiersin.org]

- 23. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.physiology.org [journals.physiology.org]

- 25. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 26. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]

Imeglimin Hydrochloride: A Dual-Action Approach to Type 2 Diabetes Management by Targeting Insulin Secretion and Sensitivity

An In-depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the tetrahydrotriazine class, known as "glimins".[1] Its novel mechanism of action targets mitochondrial bioenergetics, a core element of type 2 diabetes (T2D) pathophysiology.[2][3] This unique mode of action confers a dual benefit: the amplification of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells and the enhancement of insulin sensitivity in peripheral tissues like the liver and skeletal muscle.[2][4] Imeglimin has been shown to improve glycemic control by addressing the key defects of T2D: impaired β-cell function and insulin resistance.[5][6] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and key experimental methodologies related to imeglimin's dual action.

Enhancement of Pancreatic β-Cell Function and Insulin Secretion

Imeglimin directly improves the function and preserves the mass of pancreatic β-cells through several interconnected mechanisms centered on mitochondrial and endoplasmic reticulum (ER) health.[7][8][9]

Molecular Mechanisms of Action

Imeglimin's primary effect on β-cells is the restoration of normal cellular energy metabolism, which is often impaired in T2D.[2] It achieves this by:

-

Improving Mitochondrial Function: Imeglimin rebalances the activity of the mitochondrial respiratory chain, involving a partial inhibition of Complex I and a correction of deficient Complex III activity.[2][4] This leads to a reduction in the production of reactive oxygen species (ROS), thereby alleviating oxidative stress.[2][3][10] It also prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptosis, which helps preserve β-cell mass.[1][2]

-

Amplifying the NAD⁺/cADPR Signaling Pathway: In the presence of high glucose, imeglimin enhances ATP generation and boosts the intracellular pool of nicotinamide adenine dinucleotide (NAD⁺), potentially through the NAD⁺ salvage pathway.[2][10][11] Increased NAD⁺ serves as a substrate for the enzyme CD38 to produce cyclic ADP-ribose (cADPR).[11][12] cADPR is a second messenger that mobilizes intracellular calcium (Ca²⁺) stores, likely through the activation of the TRPM2 channel.[12] The resulting increase in cytosolic Ca²⁺ amplifies insulin granule exocytosis in a strictly glucose-dependent manner.[2][12]

-

Modulating Endoplasmic Reticulum (ER) Homeostasis: Imeglimin protects β-cells from ER stress-induced apoptosis.[8] It upregulates the expression of ER-related molecules that help restore global protein synthesis under stress conditions, thereby enhancing β-cell survival.[8]

These actions collectively lead to a potentiation of glucose-stimulated insulin secretion, improved β-cell survival, and preservation of β-cell mass.[7][13]

Signaling Pathway Visualization

Quantitative Data Summary: Effect on Insulin Secretion

Table 1: Clinical Studies on Insulin Secretion

| Parameter | Study Details | Dosage | Result | Citation |

|---|---|---|---|---|

| Insulin Secretory Response | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +112% increase in total insulin response (iAUC₀₋₄₅) vs. placebo | [14][15] |

| First-Phase ISR | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +110% increase vs. placebo | [14][16] |

| Second-Phase ISR | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +29% increase vs. placebo | [14][16] |

| β-Cell Glucose Sensitivity | Hyperglycemic Clamp; 33 T2D patients | 1500 mg BID for 7 days | +36% improvement vs. placebo | [14][15] |

| C-peptide/Glucose Ratio | OGTT; 59 T2D patients | 1500 mg BID for 18 weeks | Significant increase in AUC₀₋₁₈₀ ratio vs. placebo | [17][18] |

| HOMA-β | MTT; 11 T2D patients on DPP-4i | 1000 mg BID for 16 weeks | Significant increase from baseline |[19] |

Table 2: Preclinical Studies on β-Cell Function & Mass

| Parameter | Study Details | Dosage | Result | Citation |

|---|---|---|---|---|

| Insulinogenic Index | ZDF Rats | 150 mg/kg BID for 5 weeks | +165% increase vs. vehicle | [13] |

| β-Cell Mass | ZDF Rats | 150 mg/kg BID for 5 weeks | +41% increase vs. vehicle | [13] |

| β-Cell Apoptosis | ZDF Rats | 150 mg/kg BID for 5 weeks | -52% decrease vs. vehicle | [13] |

| β-Cell Proliferation | ZDF Rats | 150 mg/kg BID for 5 weeks | +111% increase vs. vehicle | [13] |

| Pancreatic Insulin Content | ZDF Rats | 150 mg/kg BID for 5 weeks | +109% increase vs. vehicle |[13] |

Key Experimental Protocols

1.4.1 Hyperglycemic Clamp for Assessing Insulin Secretion

-

Objective: To measure the insulin secretory response to a sustained glucose stimulus in vivo.

-

Methodology:

-

Patient Preparation: Subjects fast overnight. Two intravenous cannulas are inserted into opposite arms, one for infusion and one for blood sampling. The sampling hand is placed in a heated box to arterialize venous blood.

-

Clamp Procedure: A primed, continuous infusion of 20% dextrose is initiated to rapidly raise and then maintain plasma glucose at a predetermined hyperglycemic level (e.g., 180 mg/dL).

-

Blood Sampling: Blood is sampled every 5-10 minutes to monitor plasma glucose. The dextrose infusion rate is adjusted based on these readings to maintain the target glucose level. Samples for insulin and C-peptide are collected at baseline and at regular intervals throughout the clamp (e.g., 0, 2, 4, 6, 8, 15, 30, 45 minutes).[14][16]

-

Maximal Response (Optional): After a period of stable hyperglycemia (e.g., 45 minutes), a bolus of arginine can be administered to elicit the maximal insulin secretory response.[16]

-

Data Analysis: The Insulin Secretion Rate (ISR) is calculated from plasma C-peptide concentrations using deconvolution analysis. The total insulin response is calculated as the incremental area under the curve (iAUC) for insulin or ISR. First-phase (0-8 min) and second-phase (25-45 min) secretion are analyzed separately.[14][16]

-

1.4.2 In Vitro Glucose-Stimulated Insulin Secretion from Isolated Islets

-

Objective: To directly assess the effect of imeglimin on β-cell function ex vivo, independent of systemic factors.

-

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from animal models (e.g., mice, rats) by injecting collagenase into the pancreatic duct, followed by digestion and purification using a density gradient.[12]

-

Static Incubation: Batches of size-matched islets are pre-incubated in a buffer with low glucose (e.g., 2.8 mM).

-

Stimulation: The islets are then transferred to incubation plates containing buffer with low (2.8 mM) or high (e.g., 16.6 mM) glucose, with or without varying concentrations of imeglimin.[12]

-

Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant is collected for insulin measurement via ELISA or radioimmunoassay.

-

Data Analysis: Insulin secretion is normalized to the insulin content of the islets or total protein. The results are expressed as the amount of insulin released in response to low versus high glucose conditions, comparing vehicle-treated and imeglimin-treated islets.

-

Improvement of Peripheral Insulin Sensitivity

Imeglimin enhances insulin action in key metabolic tissues, primarily the liver and skeletal muscle, contributing significantly to its glucose-lowering effect.[2][20]

Molecular Mechanisms of Action

-

Liver (Inhibition of Hepatic Glucose Production): Imeglimin reduces excessive glucose output from the liver.[6][7] Unlike metformin, which primarily inhibits Complex I Vmax, imeglimin acts as a competitive inhibitor, decreasing the affinity of NADH for the respiratory chain without affecting its maximal activity.[21] This leads to a decrease in the mitochondrial membrane potential and a subsequent reduction in the ATP/ADP ratio.[21] The lower cellular energy state inhibits gluconeogenesis by reducing the expression and activity of key enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[6][7]

-

Skeletal Muscle (Increased Glucose Uptake): Imeglimin promotes the uptake of glucose into skeletal muscle cells.[2][6] This action is associated with the activation of the insulin signaling pathway, including the phosphorylation and activation of Akt (Protein Kinase B).[5] Activated Akt promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.

Signaling Pathway Visualization

Quantitative Data Summary: Effect on Insulin Sensitivity

Table 3: Clinical Studies on Insulin Sensitivity

| Parameter | Study Details | Dosage | Result | Citation |

|---|---|---|---|---|

| QUICKI | TIMES 1 Trial; T2D patients | 1000 mg BID for 24 weeks | +0.0093 increase vs. placebo | [2] |

| Stumvoll Index | OGTT; 59 T2D patients | 1500 mg BID for 18 weeks | Significant improvement vs. placebo | [17][18] |

| HOMA-IR | Various RCTs | N/A | No consistent improvement observed |[7] |

Table 4: Preclinical Studies on Insulin Sensitivity

| Parameter | Study Details | Dosage | Result | Citation |

|---|---|---|---|---|

| Whole Body Insulin Sensitivity | Euglycemic Clamp; STZ-diabetic rats | 150 mg/kg/day for 2 weeks | +215% increase in glucose infusion rate | [2] |

| Hepatic Glucose Production | Euglycemic Clamp; STZ-diabetic rats | 150 mg/kg/day for 2 weeks | -40% decrease during hyperinsulinemia | [2] |

| Muscle Glucose Uptake | In vitro; H-2Kb muscle cells | 1 mmol/L | 2.3-fold increase | [22] |

| Muscle Glucose Uptake | In vitro; H-2Kb muscle cells | 2 mmol/L | 3.3-fold increase |[22] |

Key Experimental Protocols

2.4.1 Hyperinsulinemic-Euglycemic Clamp for Assessing Insulin Sensitivity

-

Objective: To quantify whole-body insulin sensitivity by measuring the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions. This is considered the "gold standard" method.[23]

-

Methodology:

-

Subject Preparation: Subjects are fasted overnight. Two intravenous cannulas are placed in opposite arms.

-

Clamp Procedure: A primed, continuous infusion of human insulin is started to achieve a steady-state of hyperinsulinemia.

-

Glucose Infusion and Sampling: Plasma glucose is measured every 5-10 minutes. A variable infusion of 20% dextrose is adjusted to clamp the plasma glucose at a euglycemic level (e.g., 90 mg/dL).[24]

-

Steady State: The test continues until a steady-state glucose infusion rate (GIR) is achieved for at least 30 minutes, indicating that the infused glucose is equal to the glucose uptake by tissues.

-

Data Analysis: Insulin sensitivity is directly proportional to the GIR during the last 30-60 minutes of the clamp, often normalized for body weight or lean body mass. A higher GIR indicates greater insulin sensitivity.[2]

-

2.4.2 In Vitro Muscle Glucose Uptake Assay

-

Objective: To measure the direct effect of imeglimin on glucose transport into cultured muscle cells.

-

Methodology:

-

Cell Culture: A skeletal muscle cell line (e.g., H-2Kb, L6 myotubes) is cultured to differentiation.

-

Serum Starvation: Cells are serum-starved for several hours to lower basal glucose uptake.

-

Incubation: Cells are incubated with a buffer containing imeglimin at various concentrations or a positive control (e.g., insulin).

-

Glucose Uptake Measurement: A radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose or [¹⁴C]-2-deoxyglucose, is added for a short period (e.g., 10-30 minutes).[22]

-

Lysis and Scintillation Counting: The uptake reaction is stopped, cells are washed to remove extracellular tracer, and then lysed. The radioactivity within the cell lysate is measured using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the rate of glucose uptake. Results are compared between control, imeglimin-treated, and insulin-treated cells.

-

Conclusion

Imeglimin hydrochloride presents a unique dual-pronged mechanism for the management of type 2 diabetes. By targeting mitochondrial bioenergetics, it simultaneously enhances the pancreatic β-cell's ability to secrete insulin in a glucose-dependent manner and improves the sensitivity of peripheral tissues to insulin's action.[2][3] It restores key cellular processes that are dysfunctional in T2D, including ATP production, redox balance in β-cells, and insulin signaling in the liver and muscle.[2][21] This multifaceted approach, distinct from other classes of oral antidiabetic agents, positions imeglimin as a valuable therapeutic option, with the potential for both monotherapy and combination therapy across different stages of the disease.[20][25]

References

- 1. Imeglimin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A novel mechanism of imeglimin‐mediated insulin secretion via the cADPR‐TRP channel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 14. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 17. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of Imeglimin, a Novel Anti-Diabetic Agent, on Insulin Secretion and Glycemic Variability in Type 2 Diabetes Treated with DPP-4 Inhibitor: A 16-Week, Open Label, Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]

- 21. The mechanism by which imeglimin inhibits gluconeogenesis in rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. academic.oup.com [academic.oup.com]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. academicmed.org [academicmed.org]

Investigating the Molecular Targets of Imeglimin Hydrochloride in Metabolic Diseases: A Technical Guide

Abstract

Imeglimin is a first-in-class oral antihyperglycemic agent belonging to the novel "glimin" class of drugs. Its primary indication is for the treatment of type 2 diabetes mellitus (T2DM)[1]. The mechanism of action for Imeglimin is unique among current diabetes therapies, centering on the modulation of mitochondrial bioenergetics to address the core pathophysiological defects of T2DM[2][3]. This technical guide provides an in-depth exploration of the molecular targets of Imeglimin, detailing its effects on mitochondrial function, key signaling pathways, and the resultant physiological outcomes. It consolidates quantitative data from preclinical and clinical studies, outlines key experimental protocols used in its investigation, and provides visual representations of its complex mechanisms.

The Core Molecular Target: The Mitochondrion

Mitochondrial dysfunction is a key pathological feature of T2DM, contributing to impaired insulin secretion and increased insulin resistance[3][4]. Imeglimin directly targets mitochondrial bioenergetics, leading to a cascade of beneficial metabolic effects[2][5].

Rebalancing the Electron Transport Chain (ETC)

The primary molecular action of Imeglimin is the rebalancing of the mitochondrial respiratory chain[4][6][7]. It acts as a partial and competitive inhibitor of Complex I (NADH:ubiquinone oxidoreductase) while simultaneously restoring the function of a deficient Complex III (cytochrome bc1 complex)[4][6][8][9]. This dual action normalizes the electron flux along the respiratory chain, which is often impaired in metabolic diseases[2]. This mechanism is distinct from that of metformin, which acts as an uncompetitive inhibitor of the respiratory chain and significantly reduces the overall cellular oxygen consumption rate[4].

Reduction of Oxidative Stress

A direct consequence of rebalancing the ETC is a significant reduction in the overproduction of mitochondrial reactive oxygen species (ROS)[4][5][6][10]. In hyperglycemic conditions, excess ROS can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis, particularly in pancreatic β-cells and endothelial cells[4][11]. Imeglimin's ability to decrease ROS production by mitigating reverse electron transport through Complex I is a cornerstone of its protective effects[2][4]. Studies in pancreatic β-cells and hepatocytes have demonstrated a 38-42% reduction in ROS production with Imeglimin treatment compared to controls[9].

Prevention of Apoptosis via mPTP Inhibition

Elevated ROS and cellular stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to the release of pro-apoptotic proteins like cytochrome c and subsequent cell death[4][5]. Imeglimin effectively prevents the opening of the mPTP[4][6][8][9]. This action confers a significant anti-apoptotic effect, helping to preserve the mass and function of pancreatic β-cells and protecting endothelial cells from hyperglycemia-induced damage[2][3][5]. In hyperglycemic conditions, Imeglimin has been shown to reduce β-cell apoptosis rates by as much as 67%[9].

Key Signaling Pathways and Cellular Mechanisms

Imeglimin's foundational effect on mitochondria translates into a dual therapeutic action: improving pancreatic β-cell function and enhancing insulin sensitivity in peripheral tissues[4][6][7].

Amplification of Glucose-Stimulated Insulin Secretion (GSIS)

Imeglimin directly and acutely amplifies GSIS in pancreatic β-cells in a glucose-dependent manner[12][13]. This means it enhances insulin release only when blood glucose levels are elevated, reducing the risk of hypoglycemia[14].

-

NAD+ Synthesis: In pancreatic islets, Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the "salvage pathway"[4][6][8]. This is achieved by upregulating the enzyme nicotinamide phosphoribosyltransferase (NAMPT)[13][15].

-

Calcium Mobilization: The increased intracellular NAD+ pool serves as a substrate for the enzyme CD38 (ADP ribosyl cyclase) to produce cyclic ADP ribose (cADPR), a potent second messenger[13]. cADPR then triggers the mobilization of calcium (Ca²⁺) from intracellular stores, a critical step that amplifies the exocytosis of insulin granules[4][6][13]. This mechanism enhances the second phase of insulin secretion, which is often impaired in T2DM[12].

Enhancement of Insulin Sensitivity

Imeglimin improves insulin action in key metabolic tissues, primarily the liver and skeletal muscle[4][6][14].

-

Liver: Imeglimin reduces hepatic glucose production[3][5][16]. In hyperinsulinemic clamp studies, it was shown to reduce hepatic glucose output by 22%[9]. This effect is partly attributed to the mild inhibition of Complex I, which alters the cellular energy state[4].

-

Skeletal Muscle: The drug enhances glucose uptake and utilization in skeletal muscle[2][16].

-

AMPK Activation: Some studies have shown that Imeglimin can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, although to a lesser extent than metformin[17][18][19]. AMPK activation contributes to suppressing gluconeogenesis and promoting fatty acid oxidation[17].

Stimulation of Incretin Secretion

Recent evidence indicates that Imeglimin stimulates the secretion of incretin hormones. It increases plasma levels of both glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[20][21][22]. The increase in GIP secretion distinguishes it from metformin[21]. This effect on incretins likely contributes to its overall insulinotropic action and glucose-lowering efficacy[20][22].

Improvement of Endothelial Function

Imeglimin has been shown to improve endothelial function, a crucial factor in preventing cardiovascular complications of diabetes[5][23][24]. This effect is mediated by both glycemic control-dependent and -independent mechanisms[5][23]. The glycemic-independent pathway is thought to involve the direct reduction of ROS within endothelial cells, which increases the bioavailability of nitric oxide (NO) and improves flow-mediated vasodilation (FMD)[5][11].

Quantitative Efficacy Data

The molecular actions of Imeglimin translate into measurable improvements in glycemic control and other physiological parameters.

Table 1: Effects of Imeglimin on Glycemic Control (Human Clinical Trials)

| Endpoint | Imeglimin Dose | Change from Baseline (Adjusted Mean) | Net Effect vs. Placebo (Adjusted Mean Difference) | Study Duration | Citation(s) |

|---|---|---|---|---|---|

| HbA1c | 1000 mg twice daily | -0.56% | -0.88% | 24 weeks | [25] |

| HbA1c | 1000 mg twice daily | -1.0% | -0.90% | N/A (Meta-analysis) | [26] |

| HbA1c | 1500 mg twice daily | N/A | -0.84% | N/A (Meta-analysis) | [26] |

| HbA1c (add-on) | 1500 mg twice daily | N/A | -0.63% | N/A (Meta-analysis) | [27] |

| Fasting Plasma Glucose | 1000 mg twice daily | -0.8 mmol/L (-14.3 mg/dL) | -1.0 mmol/L (-18.6 mg/dL) | 24 weeks | [25] |

| Fasting Plasma Glucose (add-on) | 1500 mg twice daily | N/A | -0.52 mmol/L (-9.4 mg/dL) | N/A (Meta-analysis) | [27] |

| HOMA-β | N/A | N/A | Significant Improvement (SMD: 0.59) | N/A (Meta-analysis) |[28] |

Table 2: Effects of Imeglimin on Cellular and Organ Function (Preclinical/Translational)

| Parameter | Model / System | Effect | Citation(s) |

|---|---|---|---|

| ROS Production | Pancreatic β-cells & Hepatocytes | 38-42% reduction vs. controls | [9] |

| β-cell Apoptosis | Cells in hyperglycemic conditions | 67% reduction | [9] |

| Hepatic Glucose Output | Hyperinsulinemic clamp studies (rodents) | 22% reduction | [9] |

| 2-hr Postprandial FMD | T2DM Patients | Significant improvement (from 2.3% to 2.9%) after 3 months | [23] |

| Plasma GLP-1 & GIP | KK-Ay mice (OGTT) | Significant increase vs. vehicle |[20][22] |

Key Experimental Methodologies

The elucidation of Imeglimin's mechanism of action has relied on a variety of sophisticated experimental techniques.

Assessing Insulin Sensitivity: The Hyperinsulinemic Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo[12].

-

Principle: A high rate of insulin is infused intravenously to achieve a steady-state hyperinsulinemia, which fully suppresses hepatic glucose production and stimulates glucose uptake in peripheral tissues.

-

Protocol:

-

A primed, continuous infusion of insulin is started.

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of glucose is administered to "clamp" the blood glucose at a normal, steady level (euglycemia).

-

The amount of glucose required to maintain euglycemia (the Glucose Infusion Rate, or GIR) is a direct measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

-

Isotopic tracers can be co-infused to separately quantify hepatic glucose production and peripheral glucose uptake[12].

-

Assessing Insulin Secretion: Isolated Islet Perifusion

This in vitro technique allows for the direct measurement of insulin secretion from pancreatic islets in response to various stimuli, independent of systemic influences[12][13].

-

Principle: Islets are isolated from the pancreas and placed in a chamber where they are continuously "perifused" with a buffer solution containing different concentrations of glucose and test compounds (like Imeglimin).

-

Protocol:

-

Pancreatic islets are isolated from rodents via collagenase digestion.

-

A group of islets is placed in a specialized perifusion chamber.

-

The chamber is perfused with a buffer containing a low glucose concentration to establish a basal insulin secretion rate.

-

The perfusate is switched to a buffer containing a high glucose concentration to stimulate insulin secretion. The test compound (Imeglimin) can be added at various stages.

-

Fractions of the outflowing perfusate are collected at regular intervals.

-

The insulin concentration in each fraction is measured (e.g., by ELISA), allowing for a dynamic profile of insulin secretion over time, revealing both first- and second-phase release[12].

-

Assessing Mitochondrial Respiration: Extracellular Flux Analysis

This technology measures the rate of change of oxygen and pH in the medium immediately surrounding cells, providing real-time data on mitochondrial respiration and glycolysis.

-

Principle: The oxygen consumption rate (OCR) is a direct indicator of mitochondrial respiration, while the extracellular acidification rate (ECAR) is primarily a measure of glycolysis.

-

Protocol:

-

Cells (e.g., hepatocytes, endothelial cells) are seeded in a specialized microplate[19].

-

The instrument lowers a sensor cartridge into each well, creating a transient microchamber.

-

Sensors measure the changes in oxygen and proton concentration over a few minutes to calculate OCR and ECAR.

-

A series of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) are sequentially injected to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption[29]. Imeglimin's effect is determined by pre-treating the cells and comparing these parameters to vehicle-treated controls.

-

Conclusion

Imeglimin hydrochloride represents a significant innovation in the management of type 2 diabetes by uniquely targeting mitochondrial dysfunction. Its multifaceted mechanism of action—rebalancing the electron transport chain, reducing oxidative stress, preventing apoptosis, amplifying glucose-stimulated insulin secretion via the novel NAD+/CD38 pathway, and improving peripheral insulin sensitivity—addresses several core defects of the disease simultaneously. This in-depth understanding of its molecular targets, supported by robust quantitative data and sophisticated experimental validation, positions Imeglimin as a promising therapeutic agent that acts on a root cause of metabolic disease.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Unique Mitochondria-targeting Mechanism of Action Confirmed for Poxel’s Oral Agent Imeglimin | Poxel SA [poxelpharma.com]

- 3. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose-Lowering Effects of Imeglimin and Its Possible Beneficial Effects on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 2650481-44-8 | Benchchem [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Imeglimin lowers glucose primarily by amplifying glucose-stimulated insulin secretion in high-fat-fed rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]

- 15. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. drc.bmj.com [drc.bmj.com]

- 19. Effects of imeglimin on mitochondrial function, AMPK activity, and gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stimulatory effect of imeglimin on incretin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Differential effects of imeglimin and metformin on insulin and incretin secretion-An exploratory randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stimulatory effect of imeglimin on incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Improving the Effects of Imeglimin on Endothelial Function: A Prospective, Single-Center, Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Imeglimin lowers CVD risk by improving postprandial flow-mediated dilation among diabetes patients [medicaldialogues.in]

- 25. Efficacy and Safety of Imeglimin Monotherapy Versus Placebo in Japanese Patients With Type 2 Diabetes (TIMES 1): A Double-Blind, Randomized, Placebo-Controlled, Parallel-Group, Multicenter Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Different doses of imeglimin for management of type 2 diabetes mellitus: a systematic review, meta-analysis, and meta-regression of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Preclinical Evidence for Imeglimin Hydrochloride in the Treatment of Type 2 Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imeglimin is the first in a new class of oral antihyperglycemic agents, the Glimins, targeting the core pathophysiological defects of type 2 diabetes (T2D). Preclinical evidence robustly demonstrates a novel, dual mechanism of action: 1) amplification of glucose-stimulated insulin secretion (GSIS) and preservation of pancreatic β-cell mass, and 2) enhancement of insulin action in the liver and skeletal muscle.[1] At a cellular level, Imeglimin's effects are rooted in the correction of mitochondrial dysfunction, a key pathogenic factor in T2D.[1][2] It modulates the activity of the mitochondrial electron transport chain, reduces oxidative stress, and enhances cellular energy metabolism.[1][3] This guide provides an in-depth review of the pivotal preclinical data, detailing the experimental models, quantitative outcomes, and the underlying molecular pathways that support the therapeutic potential of Imeglimin.

Core Mechanism of Action: Mitochondrial Bioenergetics

Imeglimin's unique mechanism centers on modulating mitochondrial function to improve cellular bioenergetics and reduce oxidative stress.[2] Unlike other antidiabetic agents, it does not directly trigger insulin secretion in a glucose-independent manner, but rather amplifies the physiological response to glucose.[1]

The primary molecular actions include:

-

Rebalancing Respiratory Chain Activity: Imeglimin partially and reversibly inhibits Complex I while restoring the deficient activity of Complex III of the electron transport chain.[2][4] This action redirects substrate flows, favoring fatty acid oxidation and reducing the production of reactive oxygen species (ROS).[4]

-

Boosting the NAD+ Pool: In pancreatic β-cells, Imeglimin induces the synthesis of nicotinamide adenine dinucleotide (NAD+) via the 'salvage pathway'.[2][5]

-

Amplifying Insulin Secretion: The increased NAD+ pool serves as a substrate for the enzyme CD38, which generates cyclic ADP-ribose (cADPR). cADPR is a second messenger that mobilizes intracellular calcium (Ca²⁺) stores, a critical step that amplifies insulin granule exocytosis in response to glucose.[5]

-

Protecting Against Cell Death: By reducing ROS formation and preventing the opening of the mitochondrial permeability transition pore (mPTP), Imeglimin protects cells, including pancreatic β-cells and endothelial cells, from apoptosis.[2][3]

Preclinical Efficacy: Pancreatic Effects

A cornerstone of T2D pathology is the progressive decline in β-cell function and mass. Preclinical studies show that Imeglimin directly counters these defects.

Preservation of β-Cell Mass and Function in Zucker Diabetic Fatty (ZDF) Rats

The ZDF rat is a genetic model of obesity-driven T2D characterized by severe hyperglycemia and progressive, apoptosis-mediated loss of β-cell mass. Chronic Imeglimin treatment in this model demonstrated significant protective and restorative effects on the pancreas.[6][7][8]

-

Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, 7 weeks of age.[7][8]

-

Treatment: Animals were treated by oral gavage with either vehicle or Imeglimin (150 mg/kg) twice daily for five weeks.[7][8]

-

Key Assessments:

-

Glucose Homeostasis: Oral Glucose Tolerance Tests (OGTT) were performed on fasted animals.[8]

-

β-Cell Function: Basal insulinemia and insulinogenic index (ΔInsulin/ΔGlucose) were calculated.[7]

-

Histomorphometry: Pancreas tissues were analyzed via immunohistochemistry to quantify β-cell mass (Insulin-positive area), apoptosis (co-staining for Insulin and activated Caspase-3), and proliferation (co-staining for Insulin and Ki67).[6]

-

The results from the 5-week study in ZDF rats are summarized below.

| Parameter | Vehicle Control | Imeglimin (150 mg/kg BID) | Percentage Change | p-value | Reference |

| β-Cell Mass | 6.30 ± 0.84 µg/mg | 8.88 ± 0.96 µg/mg | +41% | < 0.05 | [6][7] |

| β-Cell Apoptosis (% of β-cells) | 6.93 ± 1.06 % | 3.36 ± 0.62 % | -52% | < 0.05 | [6][7] |

| β-Cell Proliferation (% of β-cells) | 4.52 ± 0.63 % | 9.55 ± 0.96 % | +111% | < 0.001 | [6][7] |

| Glucose Tolerance (AUC) | - | - | -33% | < 0.01 | [7] |

| Basal Insulinemia | 613 ± 82 pmol/L | 1058 ± 182 pmol/L | +72% | < 0.05 | [6][7] |

| Insulinogenic Index (ΔI/ΔG) | - | - | +165% | < 0.01 | [7] |

| Pancreatic Insulin Content | - | - | +109% | < 0.0581 | [7] |

Preclinical Efficacy: Extra-Pancreatic Effects

Imeglimin also improves insulin sensitivity in peripheral tissues, a crucial factor in overcoming the insulin resistance that defines T2D.

Enhanced Insulin Sensitivity in a Diet-Induced Obesity Model

Studies using mice fed a high-fat, high-sucrose diet (HFHSD) have been instrumental in elucidating Imeglimin's effects on the liver and skeletal muscle. This model mimics diet-induced insulin resistance, glucose intolerance, and liver steatosis.[4][9]

-

Animal Model: Male C57BL/6J mice fed a high-fat, high-sucrose diet for 16 weeks to induce a diabetic phenotype.[4]

-

Treatment: Following the induction period, mice were treated with Imeglimin for 6 weeks.[4][9]

-

Key Assessments:

-

Insulin Signaling: Western blot analysis was used to measure the phosphorylation of key insulin signaling proteins, such as Protein Kinase B (PKB/Akt), in liver and skeletal muscle tissue following an insulin challenge.[4]

-

Mitochondrial Function: Respiration rates in isolated liver mitochondria were measured using various substrates to assess the function of the electron transport chain complexes.[4][9]

-

Hepatic Lipid Metabolism: Hepatic steatosis was assessed, and markers for fatty acid oxidation, such as 3-hydroxyacyl-CoA dehydrogenase (HAD) activity, were quantified.[4]

-

Imeglimin treatment for six weeks in HFHSD mice led to normalized glucose tolerance and improved insulin sensitivity.[4]

| Parameter | Tissue | HFHSD Control | HFHSD + Imeglimin | Percentage Change vs. Control | p-value | Reference |

| Insulin-Stimulated PKB Phosphorylation | Liver | - | - | +157% | < 0.05 | [4] |

| Insulin-Stimulated PKB Phosphorylation | Muscle | - | - | +198% | < 0.05 | [4] |

| Hepatic HAD Activity (Fatty Acid Oxidation) | Liver | - | - | +14% | < 0.05 | [4] |

| Hepatic FAT/CD36 Protein (Fatty Acid Uptake) | Liver | - | - | +15% | < 0.05 | [4] |

| Short-Chain Acylcarnitines | Liver | Decreased (-33%) | Restored | +44% | < 0.01 | [4] |

Cardiorenal and Endothelial Protective Effects

Beyond glycemic control, preclinical studies suggest that Imeglimin may confer benefits to the cardiovascular and renal systems, which are often compromised in T2D.

Improved Endothelial and Cardiac Function

In rodent models of metabolic syndrome, Imeglimin has been shown to improve endothelial dysfunction, a critical early event in atherosclerosis. It restored acetylcholine-mediated coronary artery relaxation and mesenteric artery flow-mediated dilation.[2] This was associated with a reduction in oxidative stress and an increase in nitric oxide (NO) bioavailability. Furthermore, long-term (90-day) treatment in Zucker rats reduced left ventricular (LV) fibrosis and improved LV function, indicating a protective effect against diabetic cardiomyopathy.[2] These cardiovascular benefits were observed, in part, independently of changes in plasma glucose levels.[2]

Renal Protection

In the same rat model of metabolic syndrome, 90-day Imeglimin treatment resulted in a reduction in kidney damage. This was evidenced by decreased glomerular injury, reduced albuminuria, and less interstitial inflammation and fibrosis.[2]

Conclusion

The comprehensive body of preclinical evidence strongly supports Imeglimin as a novel therapeutic agent for type 2 diabetes with a unique, dual mechanism of action. By targeting mitochondrial dysfunction, it simultaneously enhances pancreatic β-cell function and mass while improving peripheral insulin sensitivity. The quantitative data from robust animal models, such as the ZDF rat and HFHSD mouse, demonstrate significant and clinically relevant improvements in glucose homeostasis, islet health, and insulin action. Furthermore, emerging evidence of its protective effects on endothelial, cardiac, and renal tissues suggests potential for broader metabolic and cardiovascular benefits. These preclinical findings have laid a solid foundation for the successful clinical development of Imeglimin and establish it as a promising new tool in the management of type 2 diabetes.

References

- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms by Which Imeglimin Improves Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Imeglimin amplifies glucose-stimulated insulin release from diabetic islets via a distinct mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imeglimin preserves islet β‐cell mass in Type 2 diabetic ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 8. Imeglimin preserves islet β-cell mass in Type 2 diabetic ZDF rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imeglimin normalizes glucose tolerance and insulin sensitivity and improves mitochondrial function in liver of a high-fat, high-sucrose diet mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a New Class of Oral Antidiabetic Agents: A Technical Guide to Imeglimin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imeglimin hydrochloride, the first in the novel "glimin" class of oral antidiabetic agents, represents a significant advancement in the management of type 2 diabetes (T2DM).[1][2][3][4] Discovered by Poxel through phenotypic screening, this tetrahydrotriazine-containing compound exhibits a unique dual mechanism of action, targeting the core pathophysiological defects of T2DM: pancreatic β-cell dysfunction and insulin resistance.[1][5][6] This technical guide provides an in-depth exploration of the discovery, synthesis pathway, and multifaceted mechanism of action of Imeglimin, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its molecular interactions and synthetic route.

Discovery and Development

Imeglimin's journey from a lead molecule to a clinically approved drug in Japan underscores the efficacy of in vivo phenotypic screening in identifying novel therapeutic agents.[1][5] The initial discovery was made by Poxel, a biopharmaceutical company, who identified a lead compound with antihyperglycemic activity in rodent models.[1][7] Subsequent chemical modifications were undertaken to optimize the molecule's efficacy and safety profile, leading to the identification of Imeglimin.[1] Poxel, in partnership with Sumitomo Dainippon Pharma, advanced Imeglimin through rigorous clinical development, including the pivotal Phase III TIMES (Trials of Imeglimin for Efficacy and Safety) program in Japan, which ultimately led to its approval for the treatment of T2DM.[8][9][10]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that typically starts from a readily available raw material, metformin hydrochloride. The key stages of the synthesis involve a condensation reaction, chiral resolution to isolate the desired enantiomer, and finally, the formation of the hydrochloride salt.[5][7][11]

Key Synthetic Steps

-

Condensation Reaction: The initial step involves the reaction of a guanidine derivative, such as metformin hydrochloride, with a carbonyl compound like acetaldehyde diethyl acetal or methylglyoxal in a suitable solvent like isobutanol, often catalyzed by an acid such as p-toluenesulfonic acid.[5][7][11] This reaction forms the racemic tetrahydrotriazine core structure of Imeglimin.[5][7]

-

Chiral Resolution: The racemic mixture is then resolved to isolate the active (R)-(+)-enantiomer. This is a critical step, as the pharmacological activity resides in this specific stereoisomer. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent. Common resolving agents used for Imeglimin include L-(+)-tartaric acid or N-Tosyl-L-glutamic acid.[5][7][11][12] The diastereomeric salt of the desired enantiomer is then selectively crystallized from a suitable solvent system.[5][7]

-

Salt Formation: The final step involves the conversion of the resolved Imeglimin base into its hydrochloride salt. This is typically achieved by treating the free base with hydrochloric acid in a solvent such as ethanol or acetone.[5][7] The hydrochloride salt form enhances the stability and bioavailability of the drug.[11]

Diagram of the Synthesis Pathway

Caption: A simplified schematic of the this compound synthesis pathway.

Mechanism of Action: A Dual Approach to Glycemic Control

Imeglimin's therapeutic efficacy stems from its unique ability to address both insulin secretion and insulin sensitivity through the modulation of mitochondrial function.[1][2][3][13] This dual action distinguishes it from many existing classes of oral antidiabetic drugs.[2][3]

Enhancement of Pancreatic β-Cell Function

Imeglimin significantly amplifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][13][14] This effect is not associated with an increased risk of hypoglycemia, as it is glucose-dependent.[2][3] The underlying mechanisms for this action include:

-

Mitochondrial Bioenergetics: Imeglimin modulates the activity of the mitochondrial respiratory chain, leading to an increase in ATP production in response to glucose.[4][13] This elevated ATP/ADP ratio is a key signal for insulin granule exocytosis.

-

NAD+ Synthesis: Imeglimin has been shown to increase the synthesis of nicotinamide adenine dinucleotide (NAD+) through the salvage pathway by upregulating the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[1][6][13] Increased NAD+ levels contribute to enhanced Ca++ mobilization, a critical step in insulin secretion.[1][13]

-

β-Cell Preservation: Preclinical studies have demonstrated that Imeglimin can protect β-cells from apoptosis and preserve β-cell mass.[1][13]

Improvement of Insulin Sensitivity

Imeglimin enhances insulin action in peripheral tissues, primarily the liver and skeletal muscle.[1][2][3] This leads to:

-

Reduced Hepatic Glucose Production: Imeglimin inhibits gluconeogenesis in the liver, thereby reducing the amount of glucose released into the bloodstream during the fasting state.[1][5][11]

-

Increased Muscle Glucose Uptake: The drug promotes the uptake of glucose by skeletal muscle cells, a major site of glucose disposal.[5][15]

The Central Role of Mitochondria

The cornerstone of Imeglimin's mechanism of action lies in its ability to correct mitochondrial dysfunction, a key pathological feature of T2DM.[1][13] It achieves this by:

-

Rebalancing Respiratory Chain Activity: Imeglimin partially inhibits Complex I and corrects deficient Complex III activity in the electron transport chain.[13][16] This rebalancing act leads to a more efficient mitochondrial function.

-

Reducing Oxidative Stress: By optimizing mitochondrial function, Imeglimin decreases the production of reactive oxygen species (ROS), thereby reducing cellular oxidative stress.[2][3][13]

-

Inhibiting Mitochondrial Permeability Transition Pore (mPTP) Opening: Imeglimin prevents the opening of the mPTP, a critical event that can lead to cell death.[4][13] This protective effect is particularly relevant for preserving β-cell and endothelial cell integrity.[4]

Signaling Pathway Diagram

Caption: The dual mechanism of action of Imeglimin on pancreatic β-cells and peripheral tissues, centered on mitochondrial function.

Quantitative Data Summary

The clinical development program for Imeglimin has generated a substantial amount of quantitative data demonstrating its efficacy and safety.

Table 1: Summary of Clinical Efficacy Data for Imeglimin

| Parameter | Dosage | Study Population | Key Findings | Reference(s) |

| HbA1c Reduction | 1000 mg twice daily | T2DM patients (monotherapy) | -0.5% to -1.0% reduction compared to placebo | [4][17][18] |

| 1500 mg twice daily | T2DM patients (add-on to metformin) | -0.65% reduction compared to placebo | [4] | |

| 1500 mg twice daily | T2DM patients (add-on to sitagliptin) | -0.6% reduction compared to placebo | [4] | |

| Fasting Plasma Glucose (FPG) | 1000 or 1500 mg twice daily | T2DM patients | Significant reduction compared to placebo | [4][19] |

| Insulin Secretion | 1500 mg twice daily for 7 days | T2DM patients | +112% increase in insulin secretory response to glucose | [20][21] |

| +110% increase in first-phase insulin secretion rate | [20][21] | |||

| +29% increase in second-phase insulin secretion rate | [20][21] | |||

| β-Cell Function | 1500 mg twice daily for 7 days | T2DM patients | +36% improvement in β-cell glucose sensitivity | [14][20][21] |

| Insulin Sensitivity | 1500 mg twice daily for 18 weeks | T2DM patients | Significant improvement in Stumvoll insulin sensitivity index | [22][23] |

Table 2: Pharmacokinetic Properties of Imeglimin

| Parameter | Value | Species | Reference(s) |

| Time to Maximum Concentration (Tmax) | 1.5 - 3.5 hours | Humans | [2][3][24] |

| Elimination Half-life (t1/2) | 4.5 - 20.2 hours (dose-dependent) | Humans | [2][3][24] |

| Metabolism | Not metabolized, eliminated unchanged | Humans | [24] |

| Excretion | Primarily via urine | Humans | [2][3][24] |

Experimental Protocols

The elucidation of Imeglimin's mechanism of action and clinical efficacy has relied on a variety of sophisticated experimental protocols.

Assessment of Insulin Secretion: The Hyperglycemic Clamp

The hyperglycemic clamp technique is the gold standard for assessing β-cell function in vivo.

-

Objective: To measure glucose-stimulated insulin secretion under controlled hyperglycemic conditions.

-

Methodology:

-

An intravenous catheter is inserted for glucose infusion and blood sampling.

-

The plasma glucose level is acutely raised to a predetermined hyperglycemic plateau (e.g., 180 mg/dL) and maintained by a variable glucose infusion.

-

Blood samples are collected at regular intervals to measure insulin and C-peptide concentrations.

-

The insulin secretion rate (ISR) is calculated from C-peptide deconvolution. The first-phase insulin response (first 10 minutes) and the second-phase response are quantified.[20]

-

Diagram of the Hyperglycemic Clamp Workflow

Caption: A workflow diagram of the hyperglycemic clamp experiment.

In Vitro Assessment of Mitochondrial Function

-

Objective: To evaluate the direct effects of Imeglimin on mitochondrial respiration and ROS production in isolated cells or mitochondria.

-

Methodology:

-

Isolation of pancreatic islets or mitochondria from relevant cell lines or animal models.

-

Measurement of oxygen consumption rates (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer) to assess the activity of different respiratory chain complexes in the presence and absence of Imeglimin.

-

Quantification of ROS production using fluorescent probes (e.g., MitoSOX Red) and a plate reader or flow cytometry.

-

Assessment of ATP levels using luminescence-based assays.

-

Conclusion

This compound is a pioneering therapeutic agent that offers a novel approach to the management of T2DM. Its discovery through phenotypic screening and subsequent chemical optimization have yielded a molecule with a unique dual mechanism of action that targets the fundamental pathophysiological defects of the disease. By improving mitochondrial function, Imeglimin enhances both insulin secretion and insulin sensitivity, leading to robust glycemic control. The comprehensive data from preclinical and clinical studies, as detailed in this guide, provide a strong foundation for its clinical use and further research into the therapeutic potential of the glimin class. The detailed understanding of its synthesis and mechanism of action will undoubtedly fuel future drug discovery and development efforts in the field of metabolic diseases.

References

- 1. Mechanism of action of Imeglimin: A novel therapeutic agent for type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imeglimin: features of the mechanism of action and potential benefits | Kuznetsov | Problems of Endocrinology [probl-endojournals.ru]

- 3. [Imeglimin: features of the mechanism of action and potential benefits] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. What is the synthetic pathway for this compound?_Chemicalbook [chemicalbook.com]

- 6. Poxel Presents New Data on Imeglimin’s Dual Mechanism of Action at the American Diabetes Association’s 76th Scientific Sessions | Poxel SA [poxelpharma.com]

- 7. This compound | 775351-61-6 | Benchchem [benchchem.com]

- 8. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labiotech.eu [labiotech.eu]

- 10. A New Class Of Antihyperglycemic Drugs Imeglimin: Unique Mechanism Gives Unlimited Potential, Will Be Listed In 2021! - Industry news - News - Hefei Home Sunshine Pharmaceutical Technology Co., Ltd [hsppharma.com]

- 11. ijrpr.com [ijrpr.com]

- 12. WO2023209729A1 - Procédé de préparation d'imeglimine et de sels de celle-ci - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. Imeglimin – Current Development and Future Potential in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Imeglimin-based therapies improve glycemic control and reduce mitochondrial stress in type 2 diabetes: a prospective cohort study [frontiersin.org]

- 17. Efficacy and safety of imeglimin in type 2 diabetes: A systematic review and meta-analysis of randomized placebo-controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clinical pharmacology of imeglimin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficacy and safety of imeglimin in patients with type 2 diabetes mellitus: A systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Imeglimin increases glucose-dependent insulin secretion and improves β-cell function in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Phase 2 trial with imeglimin in patients with Type 2 diabetes indicates effects on insulin secretion and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Pathways Modulated by Imeglimin Hydrochloride in Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imeglimin hydrochloride, the first in a new class of oral antihyperglycemic agents known as the glimins, presents a unique mechanism of action primarily targeting mitochondrial bioenergetics. In hepatocytes, Imeglimin orchestrates a multi-faceted response to improve glucose homeostasis and mitigate the lipotoxicity associated with metabolic disorders. This technical guide provides a comprehensive overview of the cellular pathways modulated by Imeglimin in liver cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows. Imeglimin's therapeutic potential in the context of type 2 diabetes and non-alcoholic steatohepatitis (NASH) is underscored by its ability to enhance mitochondrial function, activate AMP-activated protein kinase (AMPK), improve insulin signaling, and favorably modulate glucose and lipid metabolism.

Core Cellular Mechanisms of Imeglimin in Hepatocytes

Imeglimin's primary site of action within the hepatocyte is the mitochondrion, where it modulates the activity of the electron transport chain (ETC). This initial interaction triggers a cascade of downstream signaling events that collectively contribute to its beneficial metabolic effects.

Modulation of Mitochondrial Function

Imeglimin's interaction with the mitochondrial respiratory chain is a cornerstone of its mechanism. It is understood to partially and reversibly inhibit Complex I, while also restoring the activity of Complex III.[1] This dual action leads to several key outcomes:

-

Reduced Reactive Oxygen Species (ROS) Production: By modulating electron flow, Imeglimin decreases the generation of superoxide radicals, thereby alleviating oxidative stress, a key contributor to hepatocyte damage in metabolic diseases.[2]

-

Improved Mitochondrial Respiration and ATP Production: While transiently inhibiting Complex I, the overall effect of Imeglimin is an improvement in mitochondrial efficiency and ATP synthesis.[3]

-

Enhanced Mitochondrial Biogenesis: Imeglimin treatment has been shown to increase the expression of key regulators of mitochondrial biogenesis, such as PGC-1α and TFAM, leading to an increase in mitochondrial DNA and overall mitochondrial mass.[4][5]

Activation of AMP-Activated Protein Kinase (AMPK)

The modulation of mitochondrial function and the resulting shift in the cellular AMP/ATP ratio leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] The activation of AMPK in hepatocytes by Imeglimin is a critical event that initiates several downstream metabolic adjustments:

-

Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and inactivates key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), leading to a reduction in hepatic glucose production.[8]

-